molecular formula C24H38Na2O7S B14089890 Cholan-24-oic acid, 7-hydroxy-3-(sulfooxy)-, disodium salt, (3a,5b,7b)-

Cholan-24-oic acid, 7-hydroxy-3-(sulfooxy)-, disodium salt, (3a,5b,7b)-

Cat. No.: B14089890
M. Wt: 516.6 g/mol
InChI Key: JZOHDPVZIAVHER-KAEFGRNISA-L
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Description

It is a steroid compound with the molecular formula C24H40O7S and is primarily involved in the metabolism of cholesterol . This compound is known for its role in the emulsification of fats and is used in various therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cholan-24-oic acid, 7-hydroxy-3-(sulfooxy)-, disodium salt, (3a,5b,7b)- involves several steps. The starting material is typically Ursodeoxycholic acid, which undergoes sulfonation to introduce the sulfooxy group at the 3-position. The reaction conditions often involve the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Cholan-24-oic acid, 7-hydroxy-3-(sulfooxy)-, disodium salt, (3a,5b,7b)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of Cholan-24-oic acid, which can have different therapeutic properties and applications .

Scientific Research Applications

Cholan-24-oic acid, 7-hydroxy-3-(sulfooxy)-, disodium salt, (3a,5b,7b)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Cholan-24-oic acid, 7-hydroxy-3-(sulfooxy)-, disodium salt, (3a,5b,7b)- involves its interaction with bile acid receptors and transporters. It helps in the emulsification and absorption of dietary fats and cholesterol. The compound also modulates various signaling pathways involved in lipid metabolism and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cholan-24-oic acid, 7-hydroxy-3-(sulfooxy)-, disodium salt, (3a,5b,7b)- is unique due to its specific sulfooxy group at the 3-position, which imparts distinct chemical and biological properties. This makes it particularly useful in certain therapeutic applications where other bile acids may not be as effective .

Properties

Molecular Formula

C24H38Na2O7S

Molecular Weight

516.6 g/mol

IUPAC Name

disodium;(4R)-4-[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C24H40O7S.2Na/c1-14(4-7-21(26)27)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(31-32(28,29)30)12-15(23)13-20(22)25;;/h14-20,22,25H,4-13H2,1-3H3,(H,26,27)(H,28,29,30);;/q;2*+1/p-2/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-;;/m1../s1

InChI Key

JZOHDPVZIAVHER-KAEFGRNISA-L

Isomeric SMILES

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)O)C.[Na+].[Na+]

Canonical SMILES

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)[O-])C)O)C.[Na+].[Na+]

Origin of Product

United States

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